BenchChemオンラインストアへようこそ!

1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline

Medicinal Chemistry Library Design Halogen Bonding

This 1,3-diaryl-pyrazolo[4,3-c]quinoline uniquely positions chlorine atoms at both the N1-aryl (3-chloro-4-methyl) and C3-aryl (4-chloro) vectors, unlike common mono-chlorinated analogs (CAS 901006-33-5, CAS 901245-58-7). The dual-halogen topology is essential for SAR campaigns requiring halogen bond donors in both aryl-binding subpockets. Its unsubstituted quinoline core preserves maximal planarity for intercalation or flat-pocket kinase engagement. Procure the exact CAS 932463-93-9 to maintain fidelity to dual-aryl pharmacophore hypotheses.

Molecular Formula C23H15Cl2N3
Molecular Weight 404.29
CAS No. 932463-93-9
Cat. No. B2763647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline
CAS932463-93-9
Molecular FormulaC23H15Cl2N3
Molecular Weight404.29
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)Cl)Cl
InChIInChI=1S/C23H15Cl2N3/c1-14-6-11-17(12-20(14)25)28-23-18-4-2-3-5-21(18)26-13-19(23)22(27-28)15-7-9-16(24)10-8-15/h2-13H,1H3
InChIKeyOPBBRIRVVFTBHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

932463-93-9: Sourcing the 1,3-Diaryl-Pyrazolo[4,3-c]Quinoline with a Dual-Chlorine Substitution Pattern for Focused Screening Library Design


1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932463-93-9; molecular formula C23H15Cl2N3; MW 404.29 g/mol) is a fully aromatized, 1,3-diaryl-substituted pyrazolo[4,3-c]quinoline. This pentacyclic scaffold positions the pyrazole ring in a linear fusion with the quinoline system, and its substitution topology—bearing chlorine atoms on both the N1-phenyl (3-chloro-4-methyl) and the C3-phenyl (4-chloro) rings with an otherwise unsubstituted quinoline core [1]—distinguishes it from the more commonly catalogued single-chlorine or methyl-only diaryl analogs. The compound is currently offered exclusively as a research-grade screening compound by multiple chemical suppliers and has not yet been the subject of dedicated primary pharmacological or physicochemical characterization studies .

Why 932463-93-9 Cannot Be Replaced by Single-Chlorine or Methyl-Only 1,3-Diaryl-Pyrazolo[4,3-c]Quinoline Analogs in Focused Screening


Within the commercial pyrazolo[4,3-c]quinoline catalog space, the most proximal analogs—such as 1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901245-58-7) and 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901006-33-5)—carry only a single chlorine substituent distributed across the two aryl rings and possess a molecular weight of 369.8 g/mol . The target compound 932463-93-9 introduces a second chlorine atom (MW 404.29 g/mol), which increases both the molecular volume and the halogen bond donor capacity of the scaffold . In medicinal chemistry campaigns where halogen bonding and lipophilic bulk at both the N1 and C3 vectors are hypothesized to be critical for target engagement [1], generic substitution with a mono-chlorinated or methyl-only diaryl congener will alter the pharmacophore's electrostatic and steric profile, potentially reducing or ablating the desired biochemical phenotype. Procurement of the exact dual-chlorine topology is therefore necessary to maintain fidelity to structure-activity relationship (SAR) hypotheses involving both aryl binding pockets simultaneously.

932463-93-9 Product-Specific Evidence Guide: Comparative Structural, Physicochemical, and Class-Level Activity Differentiation


Dual-Chlorine Substitution Topology Differentiates 932463-93-9 from the Most Common Commercial 1,3-Diaryl-Pyrazolo[4,3-c]Quinoline Analogs

The target compound 932463-93-9 bears chlorine atoms on both the N1-phenyl ring (at the 3-position, para to a methyl group at the 4-position) and the C3-phenyl ring (at the 4-position). In contrast, the closest commercial analog, 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901006-33-5), carries chlorine only on the C3-phenyl ring and a methyl-only group on the N1-phenyl ring, resulting in a molecular formula of C23H16ClN3 (MW 369.8) versus C23H15Cl2N3 (MW 404.29) for 932463-93-9 . The additional chlorine atom in 932463-93-9 increases the molecular weight by 34.49 g/mol (a 9.3% increase) and adds a second sigma-hole halogen bond donor site absent in the mono-chlorinated congener [1].

Medicinal Chemistry Library Design Halogen Bonding

Absence of Quinoline Core Substitution in 932463-93-9 Preserves Planarity Relative to Methyl-Substituted Core Analogs

Unlike several commercial pyrazolo[4,3-c]quinoline analogs that feature a methyl substituent at the 8-position of the quinoline core—such as 1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901006-18-6) and 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline —the target compound 932463-93-9 bears no substituents on the quinoline ring. The 8-methyl group in these analogs introduces a steric protrusion that can disrupt planarity of the tetracyclic system and may hinder intercalative binding modes or flat hydrophobic pocket occupancy [1]. By maintaining an unsubstituted quinoline core, 932463-93-9 preserves the maximum planarity achievable within this scaffold class while retaining aryl chlorine substituents for halogen bonding.

Medicinal Chemistry DNA Intercalation Kinase Inhibition

Class-Level Anti-Inflammatory Potential: Pyrazolo[4,3-c]quinoline Core Has Demonstrated NO Production Inhibition in RAW 264.7 Macrophages

A focused library of pyrazolo[4,3-c]quinoline derivatives (compounds 2a–2r) was evaluated for inhibition of LPS-stimulated nitric oxide (NO) production in RAW 264.7 murine macrophages. The most active derivatives, 2i and 2m, achieved potency approximately equal to the positive control 1400 W (a selective iNOS inhibitor), with additional mechanistic studies confirming downregulation of both iNOS and COX-2 protein expression [1]. While the specific compound 932463-93-9 was not included in this published series, the study establishes that the pyrazolo[4,3-c]quinoline core is competent for anti-inflammatory activity via the iNOS/COX-2 pathway [2]. The dual-chlorine diaryl substitution pattern present in 932463-93-9, which increases lipophilicity relative to the amino-substituted derivatives in the published study, may confer distinct cellular permeability and target engagement properties.

Anti-inflammatory iNOS Inhibition Immunology

Class-Level IL-1 Antagonist Precedent: Pyrazolo[4,3-c]quinoline Scaffold Is Recognized for Interleukin-1 Antagonism in Inflammatory Disease Models

US Patent 4,748,246 discloses pyrazolo[4,3-c]quinoline compounds of a generic formula possessing interleukin 1 (IL-1) antagonist activity and anti-inflammatory utility, specifically in disease models including rheumatoid arthritis, osteoarthritis, tendinitis, bursitis, and psoriasis [1]. The generic formula encompasses a broad range of substituents including aryl, halo, and alkyl groups at multiple positions, confirming that the pyrazolo[4,3-c]quinoline core is pharmacologically competent for IL-1 pathway modulation [2]. The specific compound 932463-93-9, with its dual-chlorinated diaryl substitution, falls within the structural scope of the claimed generic formula, though its individual IL-1 antagonist potency has not been reported.

IL-1 Antagonism Immuno-inflammation Rheumatoid Arthritis

Best Research and Industrial Application Scenarios for 932463-93-9 Based on Structural Differentiation and Class-Level Activity Evidence


Focused Screening Library Design for Dual Halogen-Bonding Pharmacophore Hypotheses

In academic or biotech hit-finding campaigns where computational docking or fragment-based screening has identified two distinct aryl-binding subpockets—each predicted to engage a halogen bond donor—the dual-chlorine topology of 932463-93-9 provides a unique probe. Unlike the more commonly available mono-chlorinated 1,3-diaryl-pyrazolo[4,3-c]quinoline analogs (CAS 901006-33-5, CAS 901245-58-7), which carry only a single chlorine atom distributed unevenly across the two rings, 932463-93-9 positions chlorine substituents at both the N1-aryl (3-chloro-4-methyl) and C3-aryl (4-chloro) vectors simultaneously . This makes it the appropriate selection when both halogen-bonding interactions are required by the pharmacophore model.

Anti-Inflammatory Screening Cascade Targeting the iNOS/COX-2 Pathway with a Halogenated Chemotype

The pyrazolo[4,3-c]quinoline scaffold has demonstrated class-level anti-inflammatory activity through inhibition of LPS-stimulated NO production and downregulation of iNOS and COX-2 protein expression in RAW 264.7 macrophages [1]. Compound 932463-93-9 extends the chemical space of this validated scaffold into the halogenated diaryl domain, which has not been explored in published SAR series. Researchers seeking to investigate whether increased lipophilicity and halogen bonding capacity enhance cellular potency or modulate selectivity between iNOS and COX-2 arms of the pathway should prioritize 932463-93-9 over the published amino-substituted derivatives (e.g., 2i, 2m) that define the current state of the art.

IL-1 Pathway Antagonist Screening with a Structurally Novel Diaryl Chemotype

Given the established patent precedent for pyrazolo[4,3-c]quinolines as IL-1 antagonists (US 4,748,246) [2], 932463-93-9 serves as a structurally differentiated screening candidate for IL-1-driven inflammatory disease models such as rheumatoid arthritis and osteoarthritis. Its specific dual-chlorine, unsubstituted-quinoline topology is not exemplified in the original patent literature, offering the possibility of novel selectivity or potency relative to the mono-substituted aryl analogs that dominate the patent disclosures.

Planarity-Dependent Target Engagement Studies: DNA Intercalation or Flat Kinase Pocket Screening

The absence of quinoline core substituents in 932463-93-9 preserves the maximum planarity of the tetracyclic scaffold, in contrast to 8-methyl-substituted analogs (e.g., CAS 901006-18-6) that introduce steric hindrance . For screening cascades where DNA intercalation, topoisomerase inhibition, or flat ATP-binding pocket kinase engagement is the hypothesized mechanism, 932463-93-9 is the preferred procurement choice over core-methylated congeners because it maintains the geometric prerequisites for intercalative or flat-pocket binding while still providing the dual halogen-bonding aryl substituents for peripheral target interactions.

Quote Request

Request a Quote for 1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.